![molecular formula C14H13N3 B599803 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- CAS No. 152955-55-0](/img/structure/B599803.png)
1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-4-amine, also known as 4-Amino-1H-pyrrolo[2,3-b]pyridine or 4-amino-7-azaindole, is a heterocyclic compound . It has the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . The compound is used by researchers as a unique chemical in early discovery .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine and its derivatives has been a subject of interest in the scientific community . The first monosubstituted 1H-pyrrolo[2,3-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Since then, various synthetic methods have been developed, starting from both a preformed pyrazole or pyridine .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-4-amine consists of a pyrrolopyridine core . The compound has two possible tautomeric forms: the 1H- and 2H-isomers . The InChI key for the compound is RCWISWVYKNLXHC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-b]pyridin-4-amine has a molecular weight of 133.15 g/mol . It has a topological polar surface area of 54.7 Ų and a complexity of 126 . The compound has two hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Synthesis and Chemical Properties
1H-Pyrrolo[2,3-b]pyridines, including 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-, have been studied extensively for their synthesis and chemical properties. Various routes have been explored for their preparation, with a focus on the synthesis of alkyl and aryl substituted derivatives. These compounds exhibit reactivity in nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, predominantly at the 3-position. They also show interesting reactions in forming di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes and derivatives of the isomeric 3H-system (Herbert & Wibberley, 1969).
Biological Activity
1H-Pyrrolo[2,3-b]pyridines demonstrate a wide range of biological activities. Some derivatives, such as 1-methylchromeno[3,4-b]pyrrol-4(3H)-one and 1-phenylchromeno[3,4-b]pyrrol-4(3H)-one, have shown cytotoxic activity against lung, colon, and breast cancer cell lines (Soman, Thaker, & Rajput, 2011). Additionally, certain pyrrolo[2,3-b]pyridine derivatives, such as 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, have been synthesized and characterized for their potential biological activities (Sroor, 2019).
Pharmacological Applications
Some 1H-pyrrolo[2,3-b]pyridine derivatives have been explored for their pharmacological potential. For instance, 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been identified as promising lead compounds as potassium-competitive acid blockers (P-CABs), with significant in vitro and in vivo inhibitory activity (Arikawa et al., 2014).
Anticancer Research
Pyrrolyl-pyridine heterocyclic compounds, including 1H-pyrrolo[2,3-b]pyridines, have been the focus of anticancer research. New scaffolds based on these compounds have been synthesized and evaluated for their anticancer activity, particularly against human cervical and breast cancer cell lines (Mallisetty et al., 2023).
Antimicrobial Potential
Novel pyrrole derivatives, including those related to the 1H-pyrrolo[2,3-b]pyridine structure, have been synthesized and tested for antimicrobial activity. These compounds have shown promising results compared to standard drugs, indicating their potential as antimicrobial agents (Shaikh et al., 2021).
Safety and Hazards
Future Directions
The future directions for research on 1H-Pyrrolo[2,3-b]pyridin-4-amine could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research is needed to understand its safety and hazards. The compound’s close similarity to the purine bases adenine and guanine suggests potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
properties
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13-6-8-16-14-12(13)7-9-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCPBSXSYOKADV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.